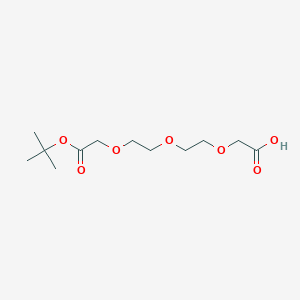

t-butyl acetate-PEG2-CH2COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

t-Butyl acetate-PEG2-CH2COOH is a polyethylene glycol (PEG) linker containing a t-butyl group with a terminal carboxylic acid. This compound is often used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugation applications due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-butyl acetate-PEG2-CH2COOH typically involves the reaction of t-butyl acetate with PEG2 and a carboxylic acid derivative. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

t-Butyl acetate-PEG2-CH2COOH undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds.

Deprotection Reactions: The t-butyl group can be deprotected under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

HATU: Used as an activator for amide bond formation.

EDC: Another activator for amide bond formation.

Acidic Conditions: Used for deprotecting the t-butyl group.

Major Products

The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and free carboxylic acids upon deprotection of the t-butyl group .

Applications De Recherche Scientifique

t-Butyl acetate-PEG2-CH2COOH is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

The mechanism of action of t-butyl acetate-PEG2-CH2COOH involves its ability to form stable amide bonds with primary amine groups, thereby linking different molecules together. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its use in various biological and chemical applications . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Comparaison Avec Des Composés Similaires

t-Butyl acetate-PEG2-CH2COOH is unique due to its combination of a t-butyl group and a PEG linker with a terminal carboxylic acid. Similar compounds include:

t-Butyl acetate-PEG2-NH2: Contains an amine group instead of a carboxylic acid.

t-Butyl acetate-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.

t-Butyl acetate-PEG2-COOH: Similar but without the PEG spacer

These compounds share similar properties but differ in their functional groups, which can affect their reactivity and applications.

Activité Biologique

t-Butyl acetate-PEG2-CH2COOH is a compound primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade proteins implicated in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₂₂O₇

- Molecular Weight: 278.30 g/mol

- CAS Number: 883564-93-0

The compound consists of a t-butyl acetate group linked to a polyethylene glycol (PEG) moiety and a carboxylic acid functional group. This structure is crucial for its function in PROTACs, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation.

This compound acts as a flexible linker that connects the ligand targeting the protein of interest with an E3 ligase ligand. This dual functionality allows PROTACs to bring these components into proximity, promoting the ubiquitination of the target protein, which is then directed to the proteasome for degradation.

Anti-Cancer Applications

Recent studies have demonstrated that PROTACs utilizing this compound can effectively target and degrade oncogenic proteins. For instance:

- Targeting Oncogenic Proteins: Research indicates that PROTACs can selectively degrade proteins that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis in tumor models. One study highlighted the successful application of a PROTAC using this linker to degrade a mutant form of an oncogene, resulting in significant tumor regression in xenograft models .

- Cellular Mechanisms: The mechanism involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase. This complex facilitates ubiquitination and proteasomal degradation of the target protein, effectively lowering its cellular levels and inhibiting associated signaling pathways critical for cancer cell survival .

Inhibition of Prostaglandin E2 Synthesis

While specific studies directly linking this compound to prostaglandin E2 (PGE2) inhibition were not found, related research on PEG-based compounds suggests potential anti-inflammatory properties. Compounds that inhibit PGE2 synthesis are valuable in treating inflammatory diseases . The ability of PEG linkers to enhance solubility and bioavailability could also contribute to the efficacy of PROTACs in modulating inflammatory pathways.

Case Studies

Propriétés

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFNBVLFMLHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.